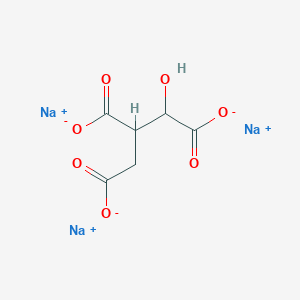

Isocitric acid trisodium salt

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

DL-异柠檬酸(钠盐水合物)的制备涉及异柠檬酸的合成,然后将其转化为钠盐形式。合成路线通常包括以下步骤:

异柠檬酸的合成: 异柠檬酸可以通过使用特定酶或化学催化剂使柠檬酸异构化来合成。

转化为钠盐: 合成的异柠檬酸然后用氢氧化钠中和以形成钠盐水合物.

工业生产方法可能涉及使用微生物发酵过程,这些微生物会产生异柠檬酸作为副产物。然后提取和纯化异柠檬酸,然后将其转化为其钠盐形式。

化学反应分析

Enzymatic Reactions in Metabolic Pathways

Isocitric acid trisodium salt dissociates into isocitrate ions in aqueous solutions, serving as a substrate for key enzymatic processes:

Isocitrate Dehydrogenase (IDH) Reactions

IDH catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (2-oxoglutarate), generating NAD(P)H and CO₂. This reaction is pivotal in the tricarboxylic acid (TCA) cycle and glyoxylate shunt :

Mechanistic Insights :

- The reaction involves sequential deprotonation of the secondary alcohol group and hydride transfer to NAD(P)⁺ .

- Metal ions (Mn²⁺ or Mg²⁺) stabilize the transition state by coordinating with the carboxylate groups of isocitrate .

Isocitrate Lyase (ICL) Reaction

In the glyoxylate cycle, ICL cleaves isocitrate into succinate and glyoxylate, bypassing CO₂-generating steps of the TCA cycle :IsocitrateICLSuccinate+GlyoxylateKey Features :

- Essential for growth on acetate or ethanol in microorganisms .

- Substrate specificity includes 2-methylisocitrate .

Lactonization Under Acidic Conditions

This compound undergoes lactone formation when acidified (pH ≤ 2) :Isocitrate3−H Isocitric Acid⇌Isocitric Acid Lactone+H OSynthetic Applications :

- Industrial synthesis involves halogenation of propane-1,1,2,3-tetracarboxylate precursors followed by acidic hydrolysis .

- Lactones are intermediates in food acidulant production .

Oxidative Decomposition

Exposure to strong oxidizing agents (e.g., hypochlorite) leads to decomposition into carbon oxides (CO, CO₂) and sodium oxides :C H Na O +Oxidizer→CO2+Na2O+H2OSafety Notes :

pH-Dependent Behavior

- Alkaline Conditions (pH > 8) : Stable as trisodium salt; no lactonization .

- Neutral/Acidic Conditions (pH 5–7) : Prone to enzymatic activity (e.g., IDH, ICL) .

- Strongly Acidic (pH < 2) : Lactone formation dominates .

Thermal Stability

Industrial and Synthetic Relevance

科学研究应用

Biochemical Research

Metabolic Studies

Isocitric acid trisodium salt plays a significant role in metabolic studies, particularly in the context of the citric acid cycle (Krebs cycle). It serves as an intermediate in various metabolic pathways, making it essential for understanding cellular respiration and energy production. Researchers utilize it to investigate enzyme activities and metabolic fluxes in different organisms, including bacteria and yeast.

Case Study: Enzyme Activity

A study examined the effects of isocitric acid on the activity of isocitrate dehydrogenase, an enzyme critical for the conversion of isocitrate to alpha-ketoglutarate. The findings indicated that varying concentrations of isocitric acid could modulate enzyme activity, providing insights into metabolic regulation mechanisms .

Pharmaceutical Applications

Drug Formulation

this compound is employed in pharmaceutical formulations as a buffering agent due to its ability to maintain pH stability. This property is crucial for ensuring the efficacy and stability of drugs, especially those administered intravenously or intramuscularly.

Case Study: Buffering Capacity

Research has shown that incorporating this compound into drug formulations significantly enhances their buffering capacity compared to traditional buffers. This improvement leads to better drug solubility and bioavailability .

Food Industry

Food Additive

In the food industry, this compound acts as a food additive, primarily as an acidity regulator and flavor enhancer. It helps in maintaining the desired pH levels in various food products, contributing to taste and preservation.

Case Study: Preservation Effects

A study evaluated the impact of this compound on the shelf life of fruit juices. The results demonstrated that its addition effectively inhibited microbial growth, thereby extending the product's shelf life without compromising flavor .

Metabolomics Research

In clinical research, this compound has been used as a metabolomic marker for various diseases. Its levels in biological samples can indicate metabolic disorders or disease states, making it a valuable tool for diagnostics.

Case Study: Biomarker Identification

A recent study focused on using isocitric acid levels as biomarkers for early detection of certain cancers. The research found significant correlations between altered levels of isocitric acid and tumor presence, highlighting its potential role in cancer diagnostics .

作用机制

DL-异柠檬酸(钠盐水合物)的作用机制涉及它在柠檬酸循环中作为底物的作用。它被酶异柠檬酸脱氢酶转化为草酰琥珀酸。该反应对于细胞中以三磷酸腺苷 (ATP) 形式产生能量至关重要。 所涉及的分子靶标包括异柠檬酸脱氢酶和柠檬酸循环中的其他酶 .

相似化合物的比较

DL-异柠檬酸(钠盐水合物)可以与其他类似的化合物进行比较,例如:

柠檬酸: 两者都参与柠檬酸循环,但柠檬酸是初始底物,而异柠檬酸是中间体。

α-酮戊二酸: 柠檬酸循环中的另一个中间体,通过氧化脱羧作用从异柠檬酸形成。

苹果酸: 也是柠檬酸循环的一部分,但参与不同的步骤。

DL-异柠檬酸(钠盐水合物)的独特性在于它作为异柠檬酸脱氢酶的底物的特定作用及其作为水果产品中异柠檬酸组成的标记物的用途 .

属性

CAS 编号 |

1637-73-6 |

|---|---|

分子式 |

C6H8NaO7 |

分子量 |

215.11 g/mol |

IUPAC 名称 |

trisodium;1-hydroxypropane-1,2,3-tricarboxylate;hydrate |

InChI |

InChI=1S/C6H8O7.Na/c7-3(8)1-2(5(10)11)4(9)6(12)13;/h2,4,9H,1H2,(H,7,8)(H,10,11)(H,12,13); |

InChI 键 |

CHFLVYSWZGDPQD-UHFFFAOYSA-N |

SMILES |

C(C(C(C(=O)[O-])O)C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] |

规范 SMILES |

C(C(C(C(=O)O)O)C(=O)O)C(=O)O.[Na] |

Key on ui other cas no. |

1637-73-6 |

相关CAS编号 |

320-77-4 (Parent) |

同义词 |

Sodium isocitrate; 3-Carboxy-2,3-dideoxypentaric Acid Trisodium Salt; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of including isocitric acid trisodium salt in the analysis of organic acids in fruit juice?

A1: Isocitric acid, often found in its salt forms like trisodium isocitrate, is a naturally occurring organic acid present in various fruits. Its presence and concentration can contribute to the flavor profile of the juice and serve as a marker for fruit ripeness or variety. By including this compound as one of the target analytes in the developed ion exchange chromatography method, researchers can obtain a more comprehensive understanding of the organic acid composition in fruit juice samples []. This information is valuable for quality control purposes, authentication of fruit juice origin, and assessing the overall flavor profile.

Q2: How does the analytical method described in the research paper ensure accurate and precise measurement of this compound in fruit juice?

A2: The research paper describes a gradient elution ion exchange chromatography method coupled with suppressed conductivity detection for the simultaneous determination of eight organic acids, including this compound []. The method utilizes an IonPac AS11-HC column and an IonPac AG11-HC guard column to achieve efficient separation of the target analytes. The use of a self-regenerating suppressor enhances the sensitivity of the conductivity detector. By optimizing the gradient elution conditions using a KOH eluent, the method ensures good resolution and peak shape for this compound, leading to accurate quantification.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。